molecular formula C19H14FN3S B2609963 N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 384366-94-3

N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2609963
CAS No.: 384366-94-3
M. Wt: 335.4
InChI Key: JTNQODPNOQSKCG-UHFFFAOYSA-N
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Description

N-Benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-fluorophenyl group at position 5 of the thieno[2,3-d]pyrimidine scaffold and a benzylamine substituent at position 4 (Figure 1). Thienopyrimidines are bioactive heterocycles with applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents . The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the benzyl group may influence binding affinity to biological targets .

Properties

IUPAC Name

N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3S/c20-15-8-6-14(7-9-15)16-11-24-19-17(16)18(22-12-23-19)21-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQODPNOQSKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized by introducing the benzyl and fluorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[2,3-d]pyrimidine-4-ones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

Antitubercular Agents

Research Findings:
N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has been explored as a potential antitubercular agent. It is part of a library of compounds synthesized to evaluate their efficacy against Mycobacterium tuberculosis. In vitro studies have demonstrated that several derivatives exhibit significant activity against this pathogen.

Methodology:
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method against a green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. Cell toxicity was assessed via the MTT assay.

Results:
Sixteen compounds from this library showed varying degrees of activity, with MIC90 values ranging from 0.488 µM to 62.5 µM, indicating that structural modifications can enhance antitubercular activity .

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Research Findings:
In the field of medicinal chemistry, this compound has been investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment. The compound is part of a series designed through structure-based drug design to enhance potency and selectivity against the virus.

Methodology:
The design process involved computational modeling to predict interactions with the reverse transcriptase enzyme, followed by synthesis and biological evaluation of the derivatives.

Results:
The compound demonstrated promising inhibitory activity against HIV-1, contributing to the development of new therapeutic strategies for managing HIV infections .

Broader Biological Activities

This compound exhibits a range of biological activities beyond its applications in tuberculosis and HIV research. These include:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have been evaluated for their potential in cancer therapy, showcasing significant cytotoxic effects against cancer cell lines.

Mechanism of Action

The mechanism by which N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions facilitated by its thienopyrimidine core and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • Thieno[2,3-d]pyrimidine core: Provides a planar, aromatic system for π-π interactions.
  • 4-Fluorophenyl substituent : Introduces electron-withdrawing effects and modulates steric bulk.
  • N-Benzyl group : Enhances solubility and may participate in hydrophobic interactions.

Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-amine Derivatives
Compound Name Substituents (Position 5) N-Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-Benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine 4-Fluorophenyl Benzyl C₁₉H₁₄FN₃S 339.40 Hypothesized kinase inhibition* Inferred
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) 4-Fluorophenyl -NH₂ (unsubstituted) C₁₂H₈FN₃S 261.27 Melting point: ~200–230°C; IR: C=N, NH₂ peaks
N-(4-Fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine Phenyl 4-Fluorophenyl C₁₈H₁₂FN₃S 321.38 Commercial availability (AldrichCPR)
5-Cyclopropyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (33) Cyclopropyl 4-Methylsulfonylphenyl C₁₇H₁₆N₃O₂S₂ 370.46 Intermediate for dual α/γ isoform inhibitors
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Phenyl 3-Trifluoromethylphenyl C₁₉H₁₂F₃N₃S 379.38 Potential kinase modulation
Substituent Effects on Physicochemical Properties
  • Position 5 Substituents: 4-Fluorophenyl (Target Compound): Increases lipophilicity (logP ~3.5 estimated) compared to unsubstituted analogs. The fluorine atom enhances metabolic stability via reduced oxidative metabolism .
  • N-Substituents (Position 4) :

    • Benzyl (Target Compound) : Introduces a flexible hydrophobic group, likely improving membrane permeability.
    • 4-Methylsulfonylphenyl (Entry 4) : Adds polarity and hydrogen-bond acceptor capacity, beneficial for target binding .
    • 3-Trifluoromethylphenyl (Entry 5) : Enhances electron-deficient character, favoring interactions with charged residues in enzymes .

Biological Activity

N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS No. 384366-94-3) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its thienopyrimidine core fused with a benzyl group and a fluorophenyl group. The presence of these functional groups contributes to its unique chemical properties, which are pivotal for its biological interactions.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors. The thienopyrimidine core facilitates binding interactions that modulate the activity of these targets, leading to various biological outcomes.

1. Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory activity against several enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of histone deacetylases (HDACs), which play critical roles in cancer progression and other diseases. Preliminary studies suggest that derivatives of thienopyrimidine can selectively inhibit HDAC3 with high potency, showcasing potential for anticancer therapies .

2. Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest contributes to its anticancer activity. For example, it has been shown to enhance the efficacy of established chemotherapeutics like taxol and camptothecin when used in combination therapies .

3. Receptor Binding Affinity

The compound also shows significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor. This interaction is relevant in the context of psychiatric disorders such as depression and schizophrenia, where modulation of serotonin pathways is crucial. Structure-activity relationship studies indicate that modifications in the benzyl substituent can enhance receptor affinity and selectivity .

Case Studies

  • Anticancer Activity : A study investigating the effects of N-benzyl derivatives on HepG2 liver cancer cells reported an IC50 value of 1.30 μM, indicating strong antiproliferative activity compared to standard treatments .
  • HDAC Inhibition : Another study highlighted the selective inhibition of HDAC3 by related compounds, suggesting a potential therapeutic pathway for treating cancers characterized by aberrant HDAC activity .

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivityReference
This compoundStructureHDAC Inhibition
Thieno[3,2-d]pyrimidine DerivativesVariesAnticancer
Thieno[3,4-b]pyridine DerivativesVariesReceptor Modulation

Q & A

Q. What are the established synthetic methodologies for preparing N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine?

The synthesis typically involves cyclization of 2-amino-3-thiophenecarboxylates with reagents like formamide or urea under high-temperature conditions (200°C) to form the thieno[2,3-d]pyrimidine core. Subsequent functionalization with a 4-fluorophenyl group and benzylamine is achieved via nucleophilic substitution or palladium-catalyzed coupling. For example, ammonia-mediated aminolysis at 90°C for 5 hours can introduce amine substituents .

Q. Which spectroscopic techniques are critical for characterizing thieno[2,3-d]pyrimidine derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing between benzyl and fluorophenyl groups) .
  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N–H) functional groups .
  • ESI-MS : Validates molecular weight and fragmentation patterns .
  • GC-MS : Used for purity analysis and tracking reaction intermediates .

Q. How are anti-microbial assays designed to evaluate thieno[2,3-d]pyrimidine derivatives?

Standard protocols involve:

  • Minimum Inhibitory Concentration (MIC) : Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria.
  • Zone of Inhibition : Agar diffusion assays with compound-loaded discs.
  • Controls : Amphotericin B for fungi and ciprofloxacin for bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling substituted benzyl groups to the thieno[2,3-d]pyrimidine core?

Coupling reactions (e.g., amidation) benefit from:

  • Reagents : HATU (10 mmol) and DIPEA (20 mmol) in DMF under nitrogen at room temperature for 16 hours.
  • Workup : Ice-cold water precipitation followed by flash chromatography (75% yield reported for similar derivatives) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. What role do intramolecular hydrogen bonds play in the structural stability and bioactivity of thieno[2,3-d]pyrimidin-4-amine derivatives?

X-ray crystallography reveals that intramolecular N–H⋯N hydrogen bonds (e.g., between exocyclic amines and imine groups) enforce planarity in the fused-ring system, enhancing binding to biological targets like kinases or microbial enzymes. Dihedral angles <5° between aromatic rings correlate with improved anti-leishmanial activity .

Q. How can contradictory biological activity data across substituted derivatives be resolved?

  • SAR Studies : Compare substituent effects (e.g., electron-withdrawing -CF₃ vs. -NO₂ groups) on activity. For example, 4-nitrophenoxy derivatives show reduced anti-fungal activity compared to trifluoromethyl analogs due to steric hindrance .
  • Crystallographic Data : Link conformational flexibility (e.g., disordered chlorophenyl groups) to variability in enzyme inhibition .

Q. What advanced techniques elucidate the molecular interactions of thieno[2,3-d]pyrimidines with biological targets?

  • X-ray Crystallography : Resolves binding modes (e.g., π-π stacking with tyrosine residues in enzyme active sites) .
  • Molecular Dynamics Simulations : Predicts stability of ligand-protein complexes based on dihedral angle distributions and hydrogen-bond networks .

Q. How do substituents on the thieno[2,3-d]pyrimidine scaffold modulate pharmacokinetic properties?

  • Lipophilicity : Fluorophenyl and benzyl groups enhance blood-brain barrier penetration.
  • Metabolic Stability : Electron-donating groups (e.g., -OCH₃) reduce CYP450-mediated oxidation, as shown in analogs with extended plasma half-lives .

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